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For Researchers, Scientists, and Drug Development Professionals

Abstract
Fenpiverinium is a quaternary ammonium compound recognized for its anticholinergic and

antispasmodic properties. This technical guide provides a comprehensive overview of the

chemical structure and pharmacological activity of Fenpiverinium. While specific quantitative

data on its receptor binding affinities and functional potency are not widely available in publicly

accessible literature, this document outlines the established mechanism of action and details

the standard experimental protocols used to characterize such compounds. This guide serves

as a foundational resource for researchers and professionals involved in the study and

development of anticholinergic agents.

Chemical Structure and Identification
Fenpiverinium is a synthetic compound characterized by a quaternary ammonium group,

which is crucial for its pharmacological activity. The permanent positive charge on the nitrogen

atom contributes to its strong interaction with the anionic site of muscarinic receptors.[1]

Table 1: Chemical and Physical Properties of Fenpiverinium Bromide
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Property Value Reference

IUPAC Name

4-(1-methylpiperidin-1-ium-1-

yl)-2,2-diphenylbutanamide

bromide

[1]

CAS Number 125-60-0 [1]

Molecular Formula C22H29BrN2O [1]

Molecular Weight 417.4 g/mol [2][3]

Synonyms

Fenpiverinium bromide, 1-(3-

Carbamoyl-3,3-

diphenylpropyl)-1-

methylpiperidinium bromide

[2][4]

Appearance White to Off-White Solid -

Solubility
Slightly soluble in Methanol

and Water (with heating)
-

Pharmacological Activity and Mechanism of Action
Fenpiverinium functions as an antispasmodic and anticholinergic agent.[4][5] Its primary

mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors,

with a particular emphasis on the M3 subtype located on smooth muscle cells.[1] Acetylcholine

is a key neurotransmitter in the parasympathetic nervous system, responsible for initiating

smooth muscle contraction.

By blocking the binding of acetylcholine to M3 receptors, Fenpiverinium inhibits the

downstream signaling cascade that leads to an increase in intracellular calcium concentration,

thereby preventing smooth muscle contraction and inducing relaxation. This targeted action

makes it effective in alleviating spasms in the gastrointestinal, urinary, and biliary tracts.[1]
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Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction
and its inhibition by Fenpiverinium.

Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (Ki) of Fenpiverinium for the five muscarinic

receptor subtypes (M1-M5) and its functional potency (pA2, IC50, or EC50 values) from in vitro

smooth muscle preparations are not readily available in the public domain. The following tables

are presented as templates to illustrate how such data would be structured for a

comprehensive pharmacological profile.

Table 2: Template for Muscarinic Receptor Binding Affinities (Ki) of Fenpiverinium
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Muscarinic
Receptor Subtype

Ki (nM) Radioligand Tissue/Cell Line

M1 Data not available e.g., [3H]-Pirenzepine
e.g., Human M1-CHO

cells

M2 Data not available e.g., [3H]-AF-DX 384
e.g., Human M2-CHO

cells

M3 Data not available e.g., [3H]-4-DAMP
e.g., Human M3-CHO

cells

M4 Data not available e.g., [3H]-Pirenzepine
e.g., Human M4-CHO

cells

M5 Data not available e.g., [3H]-QNB
e.g., Human M5-CHO

cells

Table 3: Template for Functional Antagonistic Potency (pA2) of Fenpiverinium

Tissue Preparation Agonist pA2 Value Schild Slope

Guinea Pig Ileum Acetylcholine Data not available Data not available

Rat Bladder Detrusor Carbachol Data not available Data not available

Porcine Tracheal

Smooth Muscle
Acetylcholine Data not available Data not available

Experimental Protocols
The following sections describe standard methodologies for determining the quantitative

pharmacological parameters of a muscarinic receptor antagonist like Fenpiverinium.

Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic

receptor subtypes.

Materials and Reagents:
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Cell membranes from cell lines stably expressing a single human muscarinic receptor

subtype (e.g., M1, M2, M3, M4, or M5 CHO cells).

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

Unlabeled Fenpiverinium bromide.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Non-specific binding control (e.g., 1 µM Atropine).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the target receptor subtype and

prepare a membrane fraction by differential centrifugation.

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific

binding, and competition with a range of Fenpiverinium concentrations.

Total Binding: Contains cell membranes and radioligand.

Non-specific Binding: Contains cell membranes, radioligand, and a high concentration

of an unlabeled antagonist (e.g., atropine).

Competition: Contains cell membranes, radioligand, and varying concentrations of

Fenpiverinium.

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time

to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate

bound from free radioligand. Wash the filters with ice-cold assay buffer.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure

the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. The inhibition constant (Ki) for Fenpiverinium is calculated from the IC50 value

(the concentration of Fenpiverinium that inhibits 50% of the specific binding of the

radioligand) using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Smooth Muscle
Contraction
This functional assay is used to determine the potency of an antagonist (e.g., pA2 value) in a

physiological context.

Materials and Reagents:

Animal tissue (e.g., guinea pig ileum, rat bladder).

Krebs-Henseleit physiological salt solution.

Carbogen gas (95% O2, 5% CO2).

Muscarinic agonist (e.g., Acetylcholine, Carbachol).

Fenpiverinium bromide.

Isolated organ bath system with isometric force transducers.

Data acquisition system.

Procedure:

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ

bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously

bubbled with carbogen.

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
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Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-

response curve for the agonist (e.g., acetylcholine) to establish the baseline contractile

response.

Antagonist Incubation: Wash the tissue and incubate with a known concentration of

Fenpiverinium for a set period.

Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a

second cumulative concentration-response curve for the same agonist in the presence of

Fenpiverinium.

Repeat: Repeat steps 4 and 5 with increasing concentrations of Fenpiverinium.

Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in

the presence and absence of the antagonist) for each concentration of Fenpiverinium. A

Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the

molar concentration of Fenpiverinium. The pA2 value, a measure of antagonist potency,

is determined from the x-intercept of the Schild regression line. A slope of unity is

indicative of competitive antagonism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare and Mount
Smooth Muscle Tissue

Equilibrate Tissue
in Organ Bath

Generate Control
Agonist Concentration-
Response Curve (CRC)

Wash Tissue

Incubate with
Fenpiverinium

Generate Agonist CRC
in Presence of Fenpiverinium

More Fenpiverinium
Concentrations?

Yes

Schild Plot Analysis
(Calculate pA2)

No

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1207433?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: General experimental workflow for determining the antagonistic potency of
Fenpiverinium using an isolated organ bath setup.

Conclusion
Fenpiverinium is a well-established anticholinergic and antispasmodic agent with a clear

mechanism of action involving the competitive antagonism of muscarinic receptors, particularly

the M3 subtype, on smooth muscle cells. While its clinical utility in combination therapies is

recognized, a detailed quantitative pharmacological profile, including receptor binding affinities

and functional potencies, is not extensively documented in publicly available scientific

literature. The experimental protocols outlined in this guide provide a robust framework for

researchers to undertake such characterization, which would be invaluable for a more

complete understanding of Fenpiverinium's activity and for the development of new

antispasmodic drugs. Further research to generate and publish this quantitative data is highly

encouraged to fill the existing knowledge gap.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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